N-Carbobenzoxy-L-cyclohexylglycinol

Description

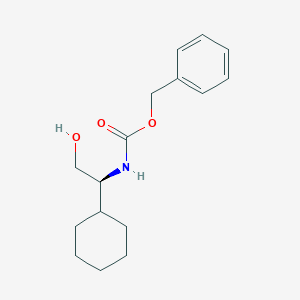

N-Carbobenzoxy-L-cyclohexylglycinol (CAS No. [200405-29-4]) is a chiral amino alcohol derivative characterized by a cyclohexyl group attached to a glycine backbone, protected by a carbobenzoxy (Cbz) group. Its molecular formula is C₁₆H₂₃NO₃, with a molecular weight of 277.37 g/mol. The compound exists in the (S)-configuration, as shown in its IUPAC name: (S)-2-(Carbobenzoxyamino)-2-cyclohexylethanol .

This molecule is commercially available as a synthetic intermediate, often used in peptide chemistry and pharmaceutical research. The Cbz group serves as a protective moiety for the amine functionality, enabling selective reactions at other sites during multi-step syntheses.

Properties

IUPAC Name |

benzyl N-[(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSPVZOJVLCFJK-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxy-L-cyclohexylglycinol typically involves the protection of the amino group of L-cyclohexylglycine with a carbobenzoxy group. This can be achieved through the reaction of L-cyclohexylglycine with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-Carbobenzoxy-L-cyclohexylglycinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbobenzoxy group to a free amino group.

Substitution: The compound can undergo nucleophilic substitution reactions where the carbobenzoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Formation of cyclohexylglycine derivatives.

Reduction: Formation of L-cyclohexylglycine.

Substitution: Formation of various substituted glycine derivatives.

Scientific Research Applications

Chemistry: N-Carbobenzoxy-L-cyclohexylglycinol is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of peptides and proteins, allowing for the selective deprotection of the amino group during peptide chain elongation.

Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-Carbobenzoxy-L-cyclohexylglycinol involves its role as a protected amino acid derivative. The carbobenzoxy group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

N-(t-Butoxycarbonyl)-D-cyclohexylglycinol

- Structure : The Boc (t-butoxycarbonyl) analog replaces the Cbz group with a tert-butyloxycarbonyl protecting group. It has the (R)-configuration, contrasting with the (S)-form of the Cbz derivative.

- Molecular Weight : Identical (277.37 g/mol) due to similar substituents .

- Applications: Boc protection is acid-labile, making it suitable for orthogonal deprotection strategies. Unlike Cbz (which requires hydrogenolysis or strong acids), Boc is removed under mild acidic conditions (e.g., trifluoroacetic acid).

- Commercial Availability : Priced similarly to the Cbz derivative (25,000 per 1g), reflecting its utility in asymmetric synthesis .

Methyl N-[(Benzyloxy)carbonyl]glycylglycinate

- Structure : A glycine-glycine dipeptide ester with a Cbz-protected N-terminus (C₁₃H₁₆N₂O₅, MW 280.28 g/mol).

- Key Differences: Lacks the cyclohexyl group, resulting in lower lipophilicity. The ester moiety enhances solubility in organic solvents compared to the hydroxyl-containing cyclohexylglycinol .

- Synthesis: Prepared via carbodiimide-mediated coupling, similar to methods used for Cbz-protected amino alcohols .

Cyclohexyl-N-acylhydrazones (e.g., LASSBio-294)

- Structure : Feature a cyclohexyl group conjugated to an acylhydrazone scaffold.

- Biological Activity: Demonstrated analgesic and anti-inflammatory properties in preclinical studies. The absence of the Cbz group in these compounds allows for direct interaction with biological targets, unlike the protective role of Cbz in N-Carbobenzoxy-L-cyclohexylglycinol .

- Synthesis : Synthesized via acid-catalyzed condensation of hydrazides with aldehydes, a simpler route compared to the multi-step synthesis of Cbz derivatives .

Benzyl N-[(1R,2S)-2-(Hydroxymethyl)cyclohexyl]carbamate

- Structure : A stereoisomeric variant with a hydroxymethyl-substituted cyclohexane ring (CAS 213672-66-3).

Comparative Data Table

| Compound Name | Protecting Group | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| This compound | Cbz | 277.37 | [200405-29-4] | (S)-cyclohexyl, hydroxyl |

| N-(t-Butoxycarbonyl)-D-cyclohexylglycinol | Boc | 277.37 | [1334324-63-8] | (R)-cyclohexyl, hydroxyl |

| Methyl N-Cbz-glycylglycinate | Cbz | 280.28 | [13437-63-3] | Gly-Gly ester, no cyclohexyl |

| LASSBio-294 | None | ~300 (estimated) | Not provided | Cyclohexyl, acylhydrazone |

Biological Activity

N-Carbobenzoxy-L-cyclohexylglycinol is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.35 g/mol

- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)

The structure of this compound features a carbobenzoxy group, which enhances its lipophilicity and potential interactions with biological targets. The cyclohexyl group contributes to its conformational flexibility, which may play a role in its binding affinity to various receptors.

This compound exhibits multiple mechanisms of action:

-

FXR Agonism : Similar compounds have been identified as agonists of the Farnesoid X receptor (FXR), which is involved in lipid and glucose metabolism, as well as bile acid synthesis. Activation of FXR can lead to:

- Decreased synthesis and secretion of bile acids.

- Lowered triglyceride levels.

- Improved glucose tolerance.

-

Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. Inhibition studies indicate:

- IC50 values for AChE inhibition ranging from 0.63 µM to 1.00 µM, indicating strong potency.

- Urease inhibition with an IC50 value as low as 2.14 µM, suggesting significant therapeutic potential against urease-related conditions.

- Anticancer Activity : The benzimidazole core associated with similar compounds has been linked to anticancer properties through mechanisms involving apoptosis induction in cancer cell lines and interference with DNA replication processes.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, derivatives have demonstrated effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of a sulfonamide group typically enhances antibacterial efficacy by inhibiting bacterial enzyme functions.

Anticancer Properties

The anticancer activity of this compound is supported by studies showing its ability to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that regulate cell proliferation.

Synthesis and Testing

A study focused on synthesizing various derivatives highlighted that modifications at the benzimidazole position could significantly alter biological activity, emphasizing the importance of structural variations in enhancing therapeutic efficacy.

Binding Studies

Binding studies using bovine serum albumin (BSA) indicated that this compound effectively interacts with serum proteins, which is crucial for understanding its pharmacokinetics and bioavailability.

In Silico Studies

Molecular docking simulations have revealed that the compound binds effectively to target enzymes, suggesting potential for drug development aimed at treating bacterial infections and possibly cancer.

Summary Table of Biological Activities

| Biological Activity | Mechanism | IC50 (µM) |

|---|---|---|

| AChE Inhibition | Enzyme Inhibition | 0.63 - 1.00 |

| Urease Inhibition | Enzyme Inhibition | 2.14 |

| Antimicrobial | Bacterial Enzyme Inhibition | Varies |

| Anticancer | Apoptosis Induction | Not quantified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.